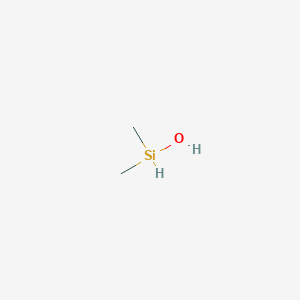

Silanol, dimethyl-

Description

Significance in Organosilicon Chemistry Research

Dimethylsilanol is a cornerstone in organosilicon chemistry research due to its role as a primary building block for polysiloxanes, commonly known as silicones. The condensation reaction of dimethylsilanol molecules, where a molecule of water is eliminated between two hydroxyl groups, leads to the formation of the repeating -[Si(CH₃)₂-O]- backbone of polydimethylsiloxane (B3030410) (PDMS). vedantu.com This polymerization process is fundamental to the production of silicone fluids, elastomers, and resins, which have widespread applications. ontosight.ai

Beyond its role in polymerization, dimethylsilanol and its derivatives are significant in modern synthetic chemistry. They serve as versatile nucleophiles in palladium-catalyzed cross-coupling reactions, a field that has seen substantial development. sigmaaldrich.comresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The advantages of using organosilanols like dimethylsilanol in these reactions include their low toxicity and stability to air and moisture. sigmaaldrich.com

Furthermore, research has extended to modifying surfaces and creating advanced materials using dimethylsilanol. For instance, it is used to functionalize cage-like siloxane structures, leading to the development of novel porous materials with potential applications in catalysis and adsorption. researcher.lifersc.orgresearchgate.net The ability of the silanol (B1196071) group to form hydrogen bonds is also a key aspect of its chemistry, influencing the self-assembly and crystal engineering of complex supramolecular structures. rsc.orgoup.com

Historical Perspectives and Evolution of Research

The study of organosilicon compounds dates back to the 19th century, but it was in the mid-20th century that the commercial importance of silicones, and thus the foundational role of their precursors like dimethylsilanol, was established. Early research focused on the hydrolysis of dichlorodimethylsilane (B41323) to produce dimethylsilanol, which would then readily undergo condensation to form polydimethylsiloxane. vedantu.com The primary goal of this early research was to control the polymerization process to create silicones with desired properties for applications such as lubricants, sealants, and electrical insulation. ontosight.aivedantu.com

The evolution of analytical techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, allowed for a more detailed investigation of the structure and reactivity of dimethylsilanol. sci-hub.sedntb.gov.ua This led to a deeper understanding of the condensation mechanism and the factors influencing the stability of silanols. For example, it was established that the tendency of alkylsilanols to condense is related to the number of hydroxyl groups on the silicon atom. sci-hub.se

In recent decades, research on dimethylsilanol has evolved significantly. The focus has shifted from its role in simple polymerization to its application in more sophisticated chemical transformations. The development of the Hiyama cross-coupling reaction, which utilizes organosilanes as coupling partners, brought organosilanols to the forefront of modern organic synthesis. sigmaaldrich.com Researchers discovered that the silanol group could be activated under basic or fluoride-ion-promoted conditions to facilitate the transfer of an organic group to a metal center in a catalytic cycle. sigmaaldrich.comacs.org

More recently, the use of dimethylsilanol-functionalized molecules in materials science has become a prominent area of research. This includes the synthesis of well-defined cage-like siloxanes and their use as building blocks for porous materials with tailored properties. researcher.liferesearchgate.netresearchgate.net These advanced materials have potential applications in areas such as gas storage, catalysis, and drug delivery.

Scope and Future Directions in Dimethylsilanol Research

The future of dimethylsilanol research is poised to expand in several key directions, driven by the demand for advanced materials and more efficient and sustainable chemical synthesis methods.

One of the most promising areas is the continued development of its use in catalysis. The design of new catalytic systems that can utilize dimethylsilanol and its derivatives for a wider range of cross-coupling and other organic transformations is an active area of research. This includes the development of more environmentally friendly reaction conditions and the synthesis of complex, high-value molecules.

In materials science, the use of dimethylsilanol as a precursor for precisely structured nanomaterials is expected to grow. This includes the synthesis of ordered porous materials from dimethylsilanol-modified cage siloxanes, which could have applications in separation technologies, sensing, and as hosts for catalytically active species. researchgate.netmdpi.comrsc.org The ability to control the assembly of these building blocks through hydrogen bonding and subsequent covalent bond formation opens up possibilities for creating materials with hierarchical structures and tailored functionalities. oup.comresearchgate.net

Furthermore, computational studies will likely play an increasingly important role in understanding the reactivity and behavior of dimethylsilanol. Density Functional Theory (DFT) calculations, for instance, can provide insights into reaction mechanisms, the stability of intermediates, and the electronic properties of dimethylsilanol-containing molecules, guiding the design of new experiments and materials.

Finally, the development of sustainable and "green" chemical processes is a major driver for future research. The low toxicity of organosilanols like dimethylsilanol makes them attractive alternatives to other organometallic reagents. sigmaaldrich.com Future work will likely focus on developing catalytic cycles that operate under milder conditions and use more abundant and less toxic metals.

Data Tables

Table 1: Physical and Chemical Properties of Dimethylsilanol

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | (CH₃)₂Si(OH)₂ | ontosight.ai |

| Molecular Weight | 76.17 g/mol | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 85-86 °C at 760 mmHg | ontosight.ai |

| Solubility | Slightly soluble in water; miscible with most organic solvents | ontosight.ai |

Table 2: Key Research Applications of Dimethylsilanol

| Application Area | Description | Reference(s) |

|---|---|---|

| Polymer Chemistry | Primary precursor for the synthesis of polydimethylsiloxane (PDMS) and other silicone polymers through condensation reactions. | ontosight.aivedantu.com |

| Organic Synthesis | A versatile nucleophile in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) for the formation of C-C and C-heteroatom bonds. | sigmaaldrich.comresearchgate.netacs.org |

| Materials Science | Used to functionalize cage siloxanes and other building blocks for the creation of porous materials, and in the surface modification of silica (B1680970). | researcher.liferesearchgate.netsci-hub.semdpi.com |

| Supramolecular Chemistry | The silanol group's ability to form hydrogen bonds is utilized in the self-assembly of ordered crystalline structures. | rsc.orgoup.com |

Structure

3D Structure

Properties

Molecular Formula |

C2H8OSi |

|---|---|

Molecular Weight |

76.17 g/mol |

IUPAC Name |

hydroxy(dimethyl)silane |

InChI |

InChI=1S/C2H8OSi/c1-4(2)3/h3-4H,1-2H3 |

InChI Key |

LWIGVRDDANOFTD-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH](C)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dimethylsilanol

Cleavage Reactions for Dimethylsilanol Generation

Alkylative Cleavage of Cyclic Siloxanes

Alkylative cleavage of cyclic siloxanes with organolithium reagents represents a significant route for the preparation of silanols. znaturforsch.com This method involves the reaction of a cyclic siloxane, such as hexamethylcyclotrisiloxane (B157284) (D3) or octamethylcyclotetrasiloxane (B44751) (D4H), with an organolithium reagent. znaturforsch.com The initial products of this reaction are lithium silanolates, which can then be protonated to yield the corresponding silanols. znaturforsch.com For instance, the cleavage of D3 with an alkenyllithium or the cleavage of a cyclic siloxane containing an alkenyl group with an alkyllithium can lead to alkenylsilanols. znaturforsch.com Similarly, the alkylative cleavage of D4H with methyllithium (B1224462) has been shown to selectively produce alkenylsilanols. znaturforsch.com This alkyl-lithium-mediated cleavage of siloxanes is a well-established method, particularly for cyclic dimethylsilicones. wikipedia.org

Si-Si Bond Cleavage Routes

While the direct synthesis of dimethylsilanol via Si-Si bond cleavage is not as commonly documented as other methods, the cleavage of silicon-silicon bonds is a known pathway to generate organosilicon intermediates. For example, hexamethyldisilane (B74624) can react with methyllithium to yield trimethylsilyl (B98337) lithium. google.com These silyl (B83357) lithium species are highly reactive and serve as important precursors in organosilicon chemistry, capable of undergoing further transformations, such as hydrolysis or oxidation, to yield silanols or other functionalized silicon compounds. The activation of Si-Si bonds, often involving catalytic systems, can be a key step in the synthesis of various organosilicon compounds. organic-chemistry.org

Advanced Synthetic Strategies for Functionalized Dimethylsilanols

Advanced synthetic strategies for functionalized dimethylsilanols focus on introducing diverse organic moieties to the dimethylsilanol core, expanding their utility in various applications. A common and versatile approach involves the hydrolysis of functionalized chlorosilanes. For instance, (chloromethyl)dimethylsilanol can be synthesized through the hydrolysis of (chloromethyl)dimethylchlorosilane, N-[(chloromethyl)dimethylsilyl]amines, or N-(chloromethyl)dimethylsilyl-N-methylamide of diisopropylphosphoric acid. organic-chemistry.org This highlights the importance of α-carbofunctional silanols, which possess an X—C—SiOH geminal moiety where X can be a halogen, oxygen, sulfur, or nitrogen. organic-chemistry.org

Other examples of functionalized dimethylsilanols include (4-methoxyphenyl)dimethylsilanol (B1337787) and tert-butyldimethylsilanol (B101206) (TBSOH), both typically synthesized by the reaction of their respective chlorosilane precursors with water or an alcohol in the presence of a base. google.comtandfonline.com (N-Boc-2-pyrrolyl)dimethylsilanol serves as a substrate for preparing cross-coupling products and in the synthesis of alkoxyhydrosiloxanes, demonstrating its role as a versatile functionalized building block. Furthermore, more complex functionalized silanols, such as 1,1'-(1,4-phenylene)bis(1,1-dimethylsilanol), can be synthesized through reactions involving dimethylsilanol and other organic precursors, like 1,4-phenylenediamine, in the presence of a catalyst. The synthesis of dimethylsilanol-modified cage siloxanes also represents an advanced strategy for creating complex, functionalized silicon-based structures.

The direct transformation of hydrosilanes into silanols via oxidation, often catalyzed by transition metals like ruthenium or iridium, offers a clean and efficient route for producing a wide range of organosilanols under mild conditions. This method is particularly valuable for its high selectivity and applicability to large-scale conversions, providing an alternative to traditional hydrolysis methods that may lead to side reactions like further condensation.

Reaction Mechanisms and Kinetic Studies of Dimethylsilanol Transformations

Oxidation and Reduction Pathways of Dimethylsilanol Moieties

Dimethylsilanol moieties are susceptible to both oxidation and reduction, leading to the formation of different silicon-containing compounds.

Oxidation: Dimethylsilanol can be oxidized to form silanols or siloxanes. Common oxidizing agents employed in these transformations include hydrogen peroxide (H2O2) and potassium permanganate (B83412) (KMnO4). For instance, the oxidation of arylsilanes by dimethyldioxirane (B1199080) can quantitatively yield corresponding silanols, and oxidation of aryldimethylsilanes by ozone can produce aryl-dimethylsilanols. researchgate.net The latter reaction is postulated to involve an electrophilic attack of ozone on the silane (B1218182). researchgate.net

Reduction: The silanol (B1196071) group in dimethylsilanol can undergo reduction to convert it into a silane. Lithium aluminum hydride (LiAlH4) is a known reducing agent capable of facilitating this conversion. In the context of substituted dimethylsilanols, such as dimethyl(4-chlorophenyl)silanol, reduction reactions have been observed to convert the silanol group to a silyl (B83357) ether.

Nucleophilic Substitution Reactions of Dimethylsilanol

Dimethylsilanol is known to participate in nucleophilic substitution reactions, where the hydroxyl group attached to the silicon atom can be replaced by other nucleophiles, such as halides or alkoxides.

A prominent class of reactions involving dimethylsilanol and its derivatives are palladium-catalyzed cross-coupling reactions. In these processes, dimethylsilanol or its related compounds act as nucleophilic coupling partners. sigmaaldrich.comnih.govthermofishersci.in These reactions often proceed through the in-situ generation of a nucleophilic silanolate, which can be achieved by activating the silanol with a strong base (e.g., cesium carbonate (Cs2CO3), potassium trimethylsilanolate (KOSiMe3), sodium hydride (NaH), or sodium tert-butoxide (NaOtBu)) or a fluoride (B91410) source (e.g., tetra-n-butylammonium fluoride (TBAF)). sigmaaldrich.comthermofishersci.innih.govgelest.com

The general mechanism for palladium-catalyzed cross-coupling reactions typically involves three key steps:

Oxidative Addition: The carbon-halide bond of the electrophile undergoes oxidative addition to a Pd(0) catalyst. acs.org

Transmetalation: The organometallic nucleophile, in this case, the silanolate, transfers its organic group to the palladium center, forming a new carbon-palladium bond. acs.org

Reductive Elimination: The newly formed carbon-carbon bond is generated, and the Pd(0) catalyst is regenerated, completing the catalytic cycle. acs.org

These reactions are versatile, allowing for the coupling of dimethylsilanol derivatives with various organic halides. Examples include the synthesis of biaryls by coupling aryl(dimethyl)silanols with aryl iodides and bromides, and the preparation of diene and styrene (B11656) derivatives from alkenyl(dimethyl)silanols and alkenyl halides. sigmaaldrich.comthermofishersci.in Heteroaryl(dimethyl)silanols, such as those derived from thiophene, furan, and pyrrole, have also been successfully coupled with both electron-rich and electron-deficient aryl iodides. sigmaaldrich.comthermofishersci.in For instance, (4-methoxyphenyl)dimethylsilanol (B1337787) has been shown to couple effectively with diverse aryl halides when Cs2CO3 is used to generate the silanolate in situ. sigmaaldrich.com

Kinetic Investigations of Dimethylsilanol Reactivity

Kinetic studies are fundamental for elucidating the intricate details of reaction mechanisms and for optimizing reaction conditions. These investigations typically involve the determination of rate laws and the analysis of activation energies. chemistrytalk.orgfiveable.me

Rate Law Determination

The rate law mathematically describes the relationship between the rate of a chemical reaction and the concentrations of its reactants. chemistrytalk.orgopenstax.orguri.edu It is empirically determined through experimental observations. openstax.org

The reaction exhibited a first-order dependence on the palladium catalyst concentration ([Pd]). nih.gov

A zeroth-order dependence was observed for the aryl halide concentration. nih.gov

The reaction showed a second-order dependence on the concentration of the silanol itself. nih.gov

A complex dependence on the concentration of tetra-n-butylammonium fluoride (TBAF) was noted, being first-order at low TBAF concentrations and inverse first-order at high TBAF concentrations. nih.gov

These findings highlight the roles of the catalyst, the silanol, and the activating agent in controlling the reaction rate.

Table 1: Rate Law Dependencies in Palladium-Catalyzed Cross-Coupling of Alkenylsilanol

| Reactant/Catalyst | Order of Reaction |

| Palladium [Pd] | 1 |

| Aryl Halide | 0 |

| Silanol | 2 |

| TBAF (low conc.) | 1 |

| TBAF (high conc.) | -1 |

Furthermore, in organocatalytic ring-opening polymerizations of cyclotrisiloxanes initiated by water, where dimethylsilanol units are integral, kinetic investigations have shown a linear relationship in first-order kinetic plots. Apparent rate coefficients of propagation (kp,app) were determined, demonstrating a linear variation with the initial ratio of the catalyst to water. rsc.org For instance, in the polymerization of D(Me2)3 catalyzed by TMnPG in THF at 30 °C, kp,app values of 2.6 and 1.3 were determined for different catalyst-to-water ratios. rsc.org

Table 2: Apparent Rate Coefficients in Organocatalytic Ring-Opening Polymerization

| Catalyst Ratio ([C]0/[H2O]0) | Apparent Rate Coefficient (kp,app, h-1) |

| 0.10 | 2.6 |

| 0.05 | 1.3 |

Activation Energy Analysis

Activation energy (Ea) represents the minimum energy barrier that reactants must overcome to transform into products. fiveable.me A higher activation energy typically corresponds to a slower reaction rate, while a lower activation energy leads to a faster reaction rate. fiveable.me

The Arrhenius equation is a fundamental relationship in chemical kinetics that describes how the rate constant (k) of a reaction varies with temperature (T). fiveable.meumcs.pl By plotting the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T), a linear relationship is often observed. The slope of this linear plot is directly proportional to the activation energy, allowing for its experimental determination. fiveable.me

Polymerization and Advanced Materials Science Applications of Dimethylsilanol

Dimethylsilanol as Precursors for Silicone Polymer Synthesis

The synthesis of silicone polymers, particularly polydimethylsiloxane (B3030410) (PDMS), fundamentally relies on the reactivity of silanol (B1196071) groups. Dimethylsilanol can act as a monomeric or oligomeric precursor that undergoes condensation polymerization to form long siloxane chains.

Room Temperature Vulcanizable (RTV) silicones are formulations designed to cure at ambient temperatures, transforming from a liquid or paste-like state into a durable, elastic rubber. specialchem.comwacker.com These systems are typically based on linear polydimethylsiloxane polymers that are terminated with hydroxyl groups (silanol-terminated). google.com The curing process, or vulcanization, involves a cross-linking reaction that connects these linear chains into a three-dimensional network.

RTV systems can be one-component (RTV-1) or two-component (RTV-2). wacker.com

RTV-1 systems cure upon exposure to atmospheric moisture. wacker.com The formulation includes a silanol-terminated polymer, a moisture-sensitive cross-linking agent (such as an acetoxysilane or alkoxysilane), and a catalyst. google.com The cross-linker reacts with the terminal silanol groups of the polymer chains, releasing byproducts like acetic acid or alcohol and forming a stable, cross-linked network. wacker.com

RTV-2 systems consist of two separate components: a silanol-terminated polymer base and a catalyst/cross-linker mixture. wacker.com Curing begins only when the two parts are mixed. wacker.com The reaction is often a condensation cure where a catalyst, such as an organotin compound, facilitates the reaction between the silanol-terminated polymer and a silicate (B1173343) ester cross-linker. ccl.net

In both RTV systems, the presence and reactivity of the terminal silanol groups on the base polymer are essential for the vulcanization chemistry that creates the final elastomeric material.

Equilibrium polymerization is a fundamental industrial method for synthesizing polysiloxanes. gelest.comresearchgate.net This process involves the ring-opening polymerization (ROP) of cyclic siloxane monomers, most commonly octamethylcyclotetrasiloxane (B44751) (D4) and the more reactive hexamethylcyclotrisiloxane (B157284) (D3). gelest.commdpi.com The reaction proceeds until an equilibrium is established between the linear polymer chains and a mixture of low-molecular-weight cyclic species. gelest.com

Dimethylsilanol and its derivatives play a critical role in controlling this process:

Initiation: The polymerization can be initiated by anionic species, such as alkali metal hydroxides or silanolates, which are formed from the reaction of a base with a silanol. mdpi.com More controlled "living" anionic ring-opening polymerization (AROP) can be initiated from silanols, allowing for the synthesis of polymers with well-defined molecular weights and narrow dispersity. nih.gov For instance, lithium dimethylsilanol can be used as an initiator for the ROP of D3. nih.gov

Chain Termination: Dimethylsilanol can also function as a chain-blocking or end-capping agent. By introducing a controlled amount of a monofunctional silanol into the reaction, the final molecular weight of the resulting linear polymer can be regulated. gelest.com The silanol reacts with the growing polymer chain, terminating its growth and preventing the formation of excessively high molecular weight polymers.

This equilibrium process is versatile, allowing for the synthesis of a wide range of silicone fluids and elastomers with tailored properties. gelest.com

Room Temperature Vulcanizable (RTV) Silicone Systems

Nanoporous Material Fabrication via Dimethylsilanol Cross-linking

A sophisticated application of dimethylsilanol chemistry involves its use in "bottom-up" materials synthesis, where precisely designed molecular building blocks are assembled into functional, porous materials. By functionalizing rigid molecular cages with dimethylsilanol groups, scientists can create ordered, crystalline frameworks with tailored pore structures for applications in catalysis and separation. rsc.org

Nanoporous titanosilicate materials are highly valued for their catalytic activity, particularly in liquid-phase oxidation reactions. researchgate.net A novel method for their synthesis involves using dimethylsilanol-functionalized cage siloxanes as building blocks. researchgate.netshimojima-lab.com

In a typical synthesis, a cage siloxane with a double-four-ring (D4R) structure is modified so that each of its eight vertices features a dimethylsilanol group (Si8O12(OSiMe2OH)8). rsc.orgresearchgate.net These functionalized cages are then cross-linked through a condensation reaction with a titanium precursor, such as titanium(IV) tetraethoxide. This reaction forms a three-dimensional network connected by highly stable Si-O-Ti bonds. researchgate.net The resulting titanosiloxane material is nanoporous and, crucially, contains isolated, tetrahedrally coordinated titanium species that act as active catalytic sites. researchgate.net This building-block approach allows for greater control over the distribution and coordination of the titanium atoms within the silica (B1680970) matrix compared to traditional methods. researchgate.net

Porous aluminosilicates, like zeolites, are cornerstone materials in the chemical industry, serving as solid acid catalysts. The precise synthesis of aluminosilicates with well-defined active sites is a significant challenge. Using dimethylsilanol-modified cage siloxanes offers a pathway to creating such materials with molecular-level precision. researchgate.netrsc.org

The process involves the condensation reaction of a dimethylsilanol-modified D4R cage siloxane with an aluminum precursor, like trimethylaluminum (B3029685) (AlMe3), in the presence of an amine. researchgate.net The amine serves a dual role: it acts as a base and its protonated form (an organic ammonium (B1175870) cation) functions as a counterion for the negatively charged aluminosilicate (B74896) framework and as a modulator of the final pore characteristics. rsc.org This method leads to the formation of nanoporous aluminosilicates with well-defined Al(OSi)4 tetrahedral sites, which are the source of Brønsted acidity essential for catalysis. researchgate.netrsc.org

The foundation for the advanced materials described above is the ability to create and assemble dimethylsilanol-functionalized cage siloxanes. rsc.org These cages, such as those with double-three-ring (D3R), double-four-ring (D4R), or double-six-ring (D6R) structures, are polyhedral oligosiloxanes that can be synthesized and then functionalized. mdpi.comoup.comrsc.org

A key synthetic strategy involves first creating cages with dimethylsilyl (-SiMe2H) groups and then converting the Si-H groups to Si-OH groups through a gentle oxidation reaction. mdpi.comoup.com The resulting dimethylsilanol groups are pivotal for two reasons:

Supramolecular Assembly: The silanol groups can form intermolecular hydrogen bonds. rsc.orgoup.com This interaction is strong enough to direct the cage molecules to self-assemble into highly ordered, crystalline structures, often forming layered or pillared arrangements. rsc.orgmdpi.com

Covalent Cross-linking: The silanol groups provide reactive handles for covalently linking the cages together. After the cages have formed an ordered assembly via hydrogen bonding, they can be permanently "stitched" together using cross-linking agents (e.g., trichlorosilane, titanium alkoxides, or aluminum alkyls) to form a robust, crystalline, and porous material. researchgate.netresearchgate.netmdpi.com

This building-block approach, which relies on the hydrogen-bonding and condensation reactivity of the dimethylsilanol group, represents a powerful soft-chemical route to designing crystalline silica-based materials with precisely engineered architectures. rsc.org

Data Tables

Table 1: Research Findings on Nanoporous Material Fabrication using Dimethylsilanol

| Material Type | Precursor(s) | Cross-linking / Reaction | Resulting Structure/Framework | Key Findings & Properties |

| Titanosiloxane Materials | Dimethylsilanol-modified D4R cage siloxane; Titanium(IV) tetraethoxide | Condensation reaction forming Si-O-Ti bonds | 3D nanoporous network with inorganic Si-O-Si and Si-O-Ti linkages. researchgate.net | Creates isolated, four-coordinated Ti active sites for catalysis; demonstrates catalytic activity in cyclohexene (B86901) oxidation. researchgate.net |

| Aluminosilicate Materials | Dimethylsilanol-modified D4R cage siloxane; Trimethylaluminum (AlMe3); Amine (e.g., triethylamine, pyridine) | Condensation reaction forming Si-O-Al bonds | Nanoporous aluminosilicate with a negatively charged framework. researchgate.netrsc.org | Achieves precise synthesis of well-defined Al(OSi)4 sites; organic ammonium cations act as pore modulators and can be exchanged to generate Brønsted acid sites. rsc.org |

| Cage Siloxane Frameworks | Dimethylsilanol-modified D3R, D4R, or D6R cage siloxanes | Hydrogen-bonding followed by silylation/condensation | Ordered, crystalline supramolecular assemblies (e.g., pillared layers, 1D chains). rsc.orgmdpi.comoup.com | Dimethylsilanol groups direct self-assembly via hydrogen bonds; subsequent cross-linking can create crystalline microporous materials. rsc.orgmdpi.com |

Aluminosilicate Materials

Hybrid Organic-Inorganic Materials Derived from Dimethylsilanol

The integration of dimethylsilanol moieties into larger molecular and macromolecular structures has given rise to a versatile class of hybrid organic-inorganic materials. These materials synergistically combine the properties of both organic and inorganic components, leading to novel functionalities and applications.

Siloxane-silsesquioxane resins represent a significant category of hybrid silicon compounds, characterized by extended network structures composed of silsesquioxane cages interconnected by functionalizable siloxane chains. mdpi.com The synthesis of ordered three-dimensional (3D) siloxane-silsesquioxane reticular materials has been achieved using silicate double-four-ring (D4R) cubes (Si₈O₂₀⁸⁻) as building blocks. mdpi.comnih.govuantwerpen.be These cubes, obtained from a tetrabutylammonium (B224687) cyclosilicate hydrate (B1144303) precursor, are interlinked with hydrophobic organosilicone functionalities in a one-step process involving organodichlorosilanes. mdpi.comnih.govuantwerpen.be

In these networks, the addition of dimethyldichlorosilane can be crucial for the formation of the reticular structure, resulting in materials with mixed, dimeric silicone linkers. mdpi.comnih.govuantwerpen.be Advanced solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the molecular order of the nodes and their interconnection by the silicone linkers. mdpi.comnih.govuantwerpen.be For instance, with octyl-methyl silicone linkers, adjusting the silane-to-silicate ratio during synthesis allows for control over the length of the linker between the nodes. mdpi.comnih.govuantwerpen.be

The functionalization of cage-type oligosiloxanes with dimethylsilanol groups is a critical step in the construction of these networks. mdpi.com The dimethylsilyl groups can be converted to dimethylsilanol (SiMe₂OH) groups using water and a Pd/C catalyst. mdpi.com These silanol-modified cage siloxanes can then be used to construct nanoporous materials. mdpi.com

The incorporation of dimethylsilanol functionality into polymer composites offers a pathway to new materials with enhanced properties. These composites often consist of a polymer matrix reinforced with fillers that have been functionalized to improve compatibility and performance.

One approach involves the use of poly(siloxane-imide) copolymers within a polydimethylsiloxane matrix to create piezoelectric elastomer composites. nih.gov The siloxane segments within the copolymer structure enhance compatibility between the components. nih.gov These materials can be fabricated into thin films and exhibit dielectric behavior with low loss and a higher relative permittivity compared to pure siloxane. nih.gov

Another class of materials is liquid metal polymer composites (LMPCs), where eutectic gallium-indium-tin droplets are dispersed in a soft polymer matrix like polydimethylsiloxane (PDMS). rsc.org This results in an insulating composite suitable for applications in wearable sensors and actuators. rsc.org The significant density difference between the liquid metal and the polymer matrix can lead to settling of the droplets before curing, creating an inhomogeneous composition. rsc.org Research has focused on achieving a uniform dispersion of the liquid metal droplets to ensure consistent material performance. rsc.org

The introduction of oxygen-containing functional groups, such as hydroxyl groups from silanols, onto material surfaces via methods like plasma treatment can enhance hydrophilicity and mechanical strength by promoting crosslinking. researchgate.net Furthermore, the design of sustainable polymer composites can be achieved through polymer blending, the inclusion of nanofillers, or the addition of active ingredients, often coupled with chemical functionalization. d-nb.info

Siloxane-Silsesquioxane Reticular Networks

Structural Control and Assembly in Dimethylsilanol-Based Materials

The ability of dimethylsilanol groups to form hydrogen bonds provides a powerful tool for directing the self-assembly of molecules into ordered structures. This has been exploited to create materials with controlled dimensionality, from one-dimensional chains to complex three-dimensional networks.

The functionalization of cage-type silicates, specifically those with a double six-ring (D6R) structure, with dimethylsilanol groups enables the formation of one-dimensional (1D) assemblies. neu.eduoup.comnii.ac.jp These assemblies are formed through intermolecular hydrogen bonding between the silanol groups on adjacent cages. neu.eduoup.comnii.ac.jp This face-to-face arrangement of the cage siloxanes results in a 1D structure where the D6R cages are arranged in a hexagonal manner. oup.com The formation of these 1D assemblies is a significant step towards the creation of ordered siloxane-based nanomaterials. neu.eduoup.comresearchgate.net The O-O distances between neighboring silanol groups, typically in the range of 2.67 to 2.71 Å, confirm the presence of hydrogen bonds. oup.com

The synthesis of these materials involves the dimethylsilylation of the D6R silicate followed by the conversion of the dimethylsilyl groups to dimethylsilanol groups. oup.com The resulting 1D assemblies can incorporate solvent molecules, such as tetrahydrofuran (B95107) (THF) and 1,3,5-trimethylbenzene (TMB), which stabilize the crystal structure by filling voids. mdpi.comoup.com

Dimethylsilanol-modified cage siloxanes can also self-assemble into two-dimensional layered structures. mdpi.comrsc.org The crystal structure of dimethylsilanol-modified double-three ring (D3R) siloxanes reveals a layered arrangement constructed by intermolecular hydrogen-bonding networks, with solvent molecules included between the layers. mdpi.comrsc.org Similarly, dimethylsilanol-modified double-four-ring (D4R) siloxanes can form a pillared layered structure where the dimethylsilanol groups participate in both intra- and intermolecular hydrogen bonds. mdpi.com

The formation of these layered structures is influenced by the shape of the siloxane cage. rsc.org For instance, D3R cages arrange into a pseudo-hexagonal structure, while D4R cages form a tetragonal structure. mdpi.com The flexibility of the siloxane bond connecting the dimethylsilanol groups to the cage corners allows for the formation of these diverse, low-dimensional structures from highly symmetric cage siloxanes. rsc.org

The hydrogen bonding capabilities of dimethylsilanol groups are also instrumental in the formation of three-dimensional (3D) networks. rsc.org Cage siloxanes functionalized with eight organosilanol groups can form crystalline materials with 3D frameworks that incorporate solvent molecules. rsc.org

A notable example is the cross-linking of a double-four-ring cage siloxane, modified with dimethylsilanol groups at its eight vertices, with titanium(IV) tetraethoxide. oup.com This reaction constructs a 3D network with Si-O-Ti bonds, resulting in a nanoporous material. oup.com This approach provides a new route to fully inorganic nanoporous materials with Si-O-Si and Si-O-Ti linkages. oup.com

Furthermore, the synthesis of ordered 3D reticular materials can be achieved by interlinking silicate D4R cubes with hydrophobic organosilicone linkers. mdpi.com The controlled assembly of these building blocks is a promising method for creating complex, ordered siloxane-based nanomaterials. neu.eduoup.com

Data Tables

Table 1: Structural Assembly of Dimethylsilanol-Modified Cage Siloxanes

| Cage Structure | Assembly Dimensionality | Key Structural Features | Included Solvents |

| Double Six-Ring (D6R) | One-Dimensional (1D) | Hexagonal arrangement of 1D assemblies. oup.com | THF, TMB oup.com |

| Double Three-Ring (D3R) | Layered (2D) | Pseudo-hexagonal arrangement of cages. mdpi.com | THF mdpi.comrsc.org |

| Double Four-Ring (D4R) | Pillared Layered (2D) | Tetragonal arrangement of cages. mdpi.com | 1,3,5-trimethylbenzene mdpi.com |

| Double Four-Ring (D4R) | Three-Dimensional (3D) | Cross-linked with Ti(OEt)₄ to form Si-O-Ti bonds. oup.com | N/A |

Table 2: Properties of Polymer Composites with Dimethylsilanol Functionality

| Composite Type | Polymer Matrix | Functional Component/Filler | Key Properties |

| Piezoelectric Elastomer | Polydimethylsiloxane | Poly(siloxane-imide) copolymers | Piezoelectric, low dielectric loss, relative permittivity of 3-4. nih.gov |

| Liquid Metal Polymer Composite | Polydimethylsiloxane | Eutectic gallium-indium-tin | Insulating, suitable for wearable sensors. rsc.org |

Computational and Theoretical Investigations of Dimethylsilanol

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dimethylsilanol, such as its geometry and stability. These studies employ various levels of theory to solve the Schrödinger equation for the molecule, providing detailed electronic and structural information.

Density Functional Theory (DFT) has become a popular and versatile method for studying molecular systems due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov It is used to investigate the electronic structure of atoms, molecules, and solids. nih.gov DFT calculations have been employed to explore various aspects of dimethylsilanol and related compounds.

For instance, DFT calculations at the B3LYP level of theory have been used to compute optimized structures. rsc.org In studies of related silanols, DFT has been used to map the effects of substituents on properties like acidity and to elucidate intramolecular interactions through methods like Natural Bond Orbital (NBO) analysis. The geometry of isolated molecules can be calculated using DFT, providing foundational data for further analysis. cnjournals.com While DFT is a powerful tool, challenges remain in accurately describing certain phenomena like intermolecular interactions, particularly van der Waals forces, and reaction transition states. wikipedia.org

Table 1: Example of DFT Applications in Silanol (B1196071) Studies

| Application | Level of Theory | Investigated Property | Reference |

|---|---|---|---|

| Optimized Structure Calculation | B3LYP/6-31D | Molecular Geometry | rsc.org |

| Substituent Effects | B3LYP/6-311+G(d,p) | Acidity, Intramolecular Interactions | |

| Isolated Molecule Geometry | B3LYP | General structural parameters | cnjournals.com |

| Reaction Mechanisms | MPWB1K/6-311G(d,p) | Transition state analysis | researchgate.net |

Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without empirical parameters. wiley.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular properties. scirp.org Ab initio calculations have been used to study the structure and stability of various molecules. researchgate.netosti.gov For example, studies on related systems have used ab initio methods to investigate molecular structures and interaction energies. ajol.info These calculations are computationally intensive but offer high accuracy, making them valuable for benchmarking other methods and for detailed investigations of specific molecular properties.

Density Functional Theory (DFT) Calculations

Mechanistic Probing of Dimethylsilanol Reactions via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving dimethylsilanol. By mapping out the potential energy surface, researchers can identify key intermediates and transition states, providing a detailed picture of the reaction pathway. researchgate.netnumberanalytics.com

Mechanistic explorations of reactions like the oxidation of arylsilanes to phenols have been aided by theoretical investigations. acs.org Computational analysis has been combined with experimental techniques like reaction kinetics to develop a detailed mechanistic picture for the cross-coupling reactions of organosilanolates. core.ac.uk These studies have revealed the involvement of specific intermediates and distinct transmetalation pathways. core.ac.ukacs.org

The transition state is a critical concept in understanding chemical reactions, representing the highest energy point along the reaction coordinate. fiveable.mesaskoer.ca Characterizing the geometry and energy of transition states is crucial for determining reaction rates and mechanisms. uni-giessen.deumn.edu Computational methods, particularly DFT, are frequently used to locate and characterize transition state structures. researchgate.netacs.org For example, in the study of cross-coupling reactions, DFT calculations have been used to model the diarylpalladium(II) intermediates and the subsequent reductive elimination transition states to understand the origin of enantioselectivity. acs.org

Table 2: Computational Characterization of Reaction Transition States

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| Asymmetric Biaryl Coupling | DFT (B3LYP) | Rationalized origin of enantioselectivity by modeling reductive elimination transition states. acs.org |

| Pericyclic Reactions | DFT (B-LYP/6-31G*) | Calculated transition structures and kinetic isotope effects. researchgate.net |

| Diels-Alder Reactions | DFT (MPWB1K/6-311G(d,p)) | Analyzed the aromaticity and nature of transition states. researchgate.net |

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. numberanalytics.comsaskoer.ca Analyzing the reaction coordinate allows for the visualization of the energy profile of a reaction, including activation energies and the energies of intermediates. numberanalytics.comsaskoer.ca This analysis is fundamental to understanding the kinetics and thermodynamics of a reaction. saskoer.ca Computational methods can generate detailed reaction coordinate diagrams, providing a visual representation of the reaction mechanism. numberanalytics.com The identification of the correct reaction coordinate is a central topic in molecular simulations, as it is key to understanding complex processes like conformational changes and enzymatic reactions. nih.govfu-berlin.de

Transition State Characterization

Simulations of Intermolecular Interactions and Self-Assembly

Intermolecular forces, such as hydrogen bonding and van der Waals interactions, govern how dimethylsilanol molecules interact with each other and with other molecules. colorado.edulabxchange.org These interactions are crucial for understanding the physical properties of dimethylsilanol in condensed phases and its tendency to self-assemble.

Simulations, such as molecular dynamics (MD), are used to study the collective behavior of molecules. mdpi.com These methods can model processes like the self-assembly of silanol-containing molecules into ordered structures. For example, cage siloxane molecules modified with dimethylsilanol groups have been shown to self-assemble into ordered structures through a combination of intermolecular hydrogen bonding and hydrophobic interactions. researchgate.net The hydrogen bonding patterns in solid silanols are particularly important, as they can facilitate condensation reactions. researchgate.net Computational studies can also probe how interactions with other molecules, such as Lewis bases, can alter the properties and reactivity of silanols. acs.org The formation of supramolecular structures driven by noncovalent interactions, like hydrogen bonding, has been studied in related polyhedral oligomeric silsesquioxane (POSS) systems. acs.org

Hydrogen Bonding Networks

Computational studies have provided significant insights into the hydrogen bonding capabilities of silanols, including dimethylsilanol. The silanol group (-SiOH) is amphiprotic, meaning it can function as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This dual nature allows dimethylsilanol to form a variety of intermolecular hydrogen-bonded networks, ranging from simple dimers to more complex cyclic or linear oligomers.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are common computational methods used to investigate these interactions. cas.czrsc.org Studies on analogous small organosilicon molecules, such as trimethylsilane, reveal that the formation of a hydrogen bond to the silanol group results in a characteristic redshift (a shift to lower frequency) of the O-H stretching vibration in the infrared spectrum, which is a key indicator of hydrogen bond formation. cas.cz The strength of these bonds can be quantified by calculating the interaction energy, which represents the energy stabilization gained upon forming the hydrogen-bonded complex.

Research on more complex systems containing silanol groups shows that they can form diverse hydrogen bond motifs, such as rings (R) and discrete chains (D). researchgate.net The specific motif that forms can be influenced by steric factors and the presence of other interacting molecules, like solvents, which can compete for hydrogen bonding sites and disrupt self-association. researchgate.net Computational analyses also highlight the presence of cooperative effects within these networks; the strength of an individual hydrogen bond can be enhanced by the presence of neighboring hydrogen bonds in the network. nih.gov This non-additivity means that the total stability of a hydrogen-bonded cluster is greater than the sum of its individual bonds. nih.gov The preferential order for hydrogen bond formation generally follows the sequence O-H···O > O-H···S > S-H···O > S-H···S, placing the silanol-silanol interaction (O-H···O) among the stronger types of non-covalent interactions. nih.gov

Table 1: Representative Computational Data for Silanol Hydrogen Bonds Note: This table presents typical values derived from computational studies on analogous small silane (B1218182) systems as direct data for dimethylsilanol is not extensively published.

| Interaction Parameter | Description | Typical Calculated Value | Reference |

| Interaction Energy (MP2/CCSD(T)) | The stabilization energy gained by forming the hydrogen bond. | 2.2 to 3.3 kcal/mol | cas.cz |

| O-H···O Bond Distance | The distance between the donor hydrogen and acceptor oxygen atoms. | 1.8 - 2.0 Å | Conceptual |

| Δν(O-H) Redshift | The decrease in the O-H vibrational stretching frequency upon H-bond formation. | ~20 to 50 cm⁻¹ | cas.cz |

Hydrophobic Interactions

In addition to the polar, hydrophilic interactions of the silanol group, the two methyl (-CH₃) groups on the silicon atom of dimethylsilanol introduce a significant hydrophobic character. Hydrophobic interactions are not true bonds but are rather a thermodynamic effect driven by the disruption of the hydrogen-bonding network of water. arxiv.org When a nonpolar molecule or functional group is introduced into an aqueous environment, water molecules arrange themselves into an ordered, cage-like structure around it to maximize their own hydrogen bonding. This ordering represents a decrease in entropy, which is thermodynamically unfavorable. chromatographyonline.com The system tends to minimize this effect by reducing the exposed nonpolar surface area, leading to the aggregation of hydrophobic molecules or groups. nih.gov

Computational studies of hydrophobic interactions often analyze the potential of mean force (PMF), which describes the change in free energy as two hydrophobic species are brought together in a solvent. frontiersin.org These studies reveal that the interaction between hydrophobic groups is complex, involving both attractive and repulsive forces. frontiersin.org At larger distances, a long-range attractive force dominates, pulling the hydrophobic groups together. arxiv.org However, at very short distances, a strong repulsive force emerges due to steric clashes and the energy cost of completely desolvating the surfaces. arxiv.org The interplay of these forces governs the association and structure of molecules like dimethylsilanol in aqueous solutions, where the hydrophobic methyl groups may preferentially associate with each other or with other nonpolar species.

Table 2: Theoretical Characteristics of Hydrophobic Interactions

| Characteristic | Description | Implication for Dimethylsilanol | Reference |

| Driving Force | Primarily entropic; minimization of disruption to the water hydrogen bond network. | The two methyl groups will tend to aggregate in aqueous media. | arxiv.org |

| Potential of Mean Force (PMF) | The free energy profile as a function of distance between hydrophobic groups. | Governs the association strength and equilibrium distance between molecules. | frontiersin.org |

| Interaction Range | Comprises long-range attraction and short-range repulsion. | Molecules attract until an optimal distance is reached, then repel upon closer contact. | arxiv.org |

| Temperature Dependence | Hydrophobic interactions typically strengthen with increasing temperature up to a certain point. | The self-association of dimethylsilanol via its methyl groups may be enhanced by moderate heating. | arxiv.org |

Electronic Structure and Bonding Analysis in Dimethylsilanol Systems

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor in reactions and is associated with nucleophilic character. libretexts.org Conversely, the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, representing the molecule's electrophilic character. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For dimethylsilanol, computational analyses predict the electronic landscape.

HOMO : The highest occupied molecular orbital is expected to be localized primarily on the oxygen atom of the silanol group, specifically corresponding to its p-type lone pair electrons. This high-energy orbital makes the oxygen atom the primary site for nucleophilic attack and the most favorable proton acceptor site.

LUMO : The lowest unoccupied molecular orbital is likely an antibonding orbital, such as the σ* orbital of the O-H or Si-O bond. The presence of this low-lying empty orbital means that these bonds are potential sites for attack by an external nucleophile, which could lead to the cleavage of the O-H bond (deprotonation) or the Si-O bond.

The introduction of substituents can tune the energies of these frontier orbitals. rsc.org For dimethylsilanol, the electron-donating nature of the methyl groups slightly raises the energy of the HOMO compared to silanol (H₃SiOH), potentially increasing its nucleophilicity.

Table 3: Conceptual Frontier Molecular Orbital Properties of Dimethylsilanol

| Orbital | Primary Location | Chemical Character | Implication for Reactivity | Reference |

| HOMO | Oxygen lone pairs | Nucleophilic / Basic | Site of protonation and coordination to Lewis acids. | libretexts.org |

| LUMO | σ(O-H) / σ(Si-O) antibonding orbitals | Electrophilic / Acidic | Site of nucleophilic attack, leading to deprotonation or bond cleavage. | libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of stability | Determines the energy required for electronic excitation and overall reactivity. | wikipedia.org |

Electron Density Distribution Studies

The study of the electron density distribution, ρ(r), provides a powerful method for analyzing chemical bonding and intermolecular interactions, bridging theoretical calculations with experimental X-ray diffraction data. gisaxs.comutwente.nl The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is a key computational technique used to analyze the topology of the electron density. cnjournals.com This method identifies critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum density between two bonded atoms.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP reveal the nature of the chemical bond.

High ρ and negative ∇²ρ : Characteristic of a shared interaction, such as a covalent bond, where electron density is concentrated in the internuclear region.

Low ρ and positive ∇²ρ : Characteristic of a closed-shell interaction, such as an ionic bond, hydrogen bond, or van der Waals interaction, where electron density is depleted in the internuclear region.

For dimethylsilanol, QTAIM analysis would reveal the following:

Si-C and C-H bonds : These would exhibit characteristics of covalent bonds.

Si-O and O-H bonds : These would be identified as polar covalent bonds, showing significant shared character but with a notable shift in electron density towards the highly electronegative oxygen atom.

Hydrogen Bonds (in dimers/oligomers) : The O-H···O interactions between molecules would be characterized by BCPs with low electron density and positive Laplacians, confirming their closed-shell, non-covalent nature.

Table 4: Expected QTAIM Parameters for Bonds in Dimethylsilanol Note: Values are conceptual and based on typical findings for similar bonds in organosilicon compounds.

| Bond | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian (∇²ρ) at BCP (a.u.) | Bond Type Indicated | Reference |

| Si-C | Moderate | Slightly negative to slightly positive | Polar Covalent | cnjournals.com |

| Si-O | Moderate to High | Negative | Polar Covalent | cnjournals.com |

| O-H | High | Negative | Polar Covalent | cnjournals.com |

| O-H···O | Low | Positive | Hydrogen Bond (Closed-Shell) | cnjournals.com |

Spectroscopic Characterization Methodologies for Dimethylsilanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and identifying the silicon-bound methyl groups and hydroxyl moieties within dimethylsilanol. nasa.gov Chemical shifts in NMR are typically reported in parts per million (ppm) relative to standard reference compounds. amazonaws.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for identifying and quantifying the different types of hydrogen atoms in dimethylsilanol. The chemical shifts observed provide information about the electronic environment of these protons. Tetramethylsilane (TMS) serves as the standard reference, with its protons assigned a chemical shift of 0.0 ppm. scribd.com

While direct ¹H NMR data for pure dimethylsilanol is less commonly cited in isolated form, data from closely related substituted dimethylsilanols can provide strong indicative values. For instance, in (4-Chlorophenyl)dimethylsilanol, the protons of the silicon-bound methyl groups (Si-CH₃) typically appear as a singlet around δ 0.40 ppm (6H), while the hydroxyl proton (Si-OH) is observed as a singlet around δ 1.82 ppm in CDCl₃. amazonaws.com These values are expected to be similar for dimethylsilanol due to the localized nature of the Si-CH₃ and Si-OH environments.

Table 1: Expected ¹H NMR Chemical Shifts for Dimethylsilanol

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₃ | ~0.40 | Singlet | 6H |

| Si-OH | ~1.82 | Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon framework of dimethylsilanol. Similar to ¹H NMR, TMS is the standard reference for ¹³C NMR, with its carbon atoms assigned a chemical shift of 0.0 ppm. scribd.com Quaternary carbons, lacking directly bonded hydrogens, often appear as weaker signals in ¹³C NMR spectra due to the absence of proton decoupling enhancement. scribd.com

For dimethylsilanol, the two methyl carbons attached to the silicon atom are equivalent. Based on related compounds like (4-Chlorophenyl)dimethylsilanol, the ¹³C NMR chemical shift for the Si-CH₃ carbons is typically found around δ -0.1 ppm in CDCl₃. amazonaws.com This upfield shift is characteristic of carbons directly bonded to silicon.

Table 2: Expected ¹³C NMR Chemical Shifts for Dimethylsilanol

| Carbon Type | Chemical Shift (δ, ppm) |

| Si-CH₃ | ~-0.1 |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is particularly valuable for characterizing organosilicon compounds, as it directly probes the silicon atom's electronic environment. ²⁹Si is a low-sensitivity nucleus with a spin of ½, producing sharp lines, and its chemical shifts span a wide range, making it highly effective for differentiating various silicon environments. rsc.org The reference point for ²⁹Si NMR is also TMS, set at 0.0 ppm. amazonaws.comunige.chunige.chuni-muenchen.de

For dimethylsilanol, the silicon atom is bonded to two methyl groups and one hydroxyl group. Experimental data for closely related silanols, such as (4-Chlorophenyl)dimethylsilanol and (4-Methoxyphenyl)dimethylsilanol (B1337787), show ²⁹Si NMR chemical shifts around δ 7.5 ppm and δ 7.4 ppm, respectively, in CDCl₃. amazonaws.com This range is indicative of a silicon atom in a dimethylsilanol-type environment.

Table 3: Expected ²⁹Si NMR Chemical Shifts for Dimethylsilanol

| Silicon Environment | Chemical Shift (δ, ppm) |

| (CH₃)₂SiOH | ~7.4 - 7.5 |

¹³C NMR Applications

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is employed to identify the characteristic functional groups present in dimethylsilanol by analyzing their unique vibrational modes. scribd.comhmdb.cadntb.gov.uascielo.org.mxdrawellanalytical.comresearchgate.net

Infrared (IR) spectroscopy confirms the presence of the silanol (B1196071) moiety through a characteristic broad O-H stretching absorption. For dimethylsilanediol, a strong and broad peak is observed around 3100–3300 cm⁻¹, with a maximum at 3274 cm⁻¹, attributed to the Si-OH stretching mode. researchgate.net This broadness is indicative of hydrogen bonding, a common phenomenon for silanols. Additionally, Si-C stretching vibrations are typically observed around 698 cm⁻¹. researchgate.net Methyl group deformations and rocking vibrations (CH₃ deformation and Si-CH₃ rocking) can also contribute to signals around 789–796 cm⁻¹ and 1250–1260 cm⁻¹. nasa.govmdpi.com

Raman spectroscopy complements IR by providing a distinct spectral fingerprint, which is particularly useful for analyzing aqueous solutions and can be less affected by sample preparation compared to IR. nih.gov While specific Raman data for dimethylsilanol is not widely detailed in readily available literature, general organosilicon compounds exhibit characteristic Si-C and Si-O vibrations in their Raman spectra. The Si-CH₃ bending and rocking modes, along with Si-O stretching, would be expected to yield distinct peaks, similar to those observed in IR, but with different intensities and selection rules.

Table 4: Characteristic Vibrational Frequencies for Dimethylsilanol

| Functional Group/Vibration | IR Frequency (cm⁻¹) | Description |

| O-H (silanol) | 3100-3600 (broad) | O-H stretching, indicative of hydrogen bonding researchgate.netnasa.gov |

| Si-C | ~698, ~1250-1260 | Si-C stretching and CH₃ deformation researchgate.netnasa.govmdpi.com |

| C-H (methyl) | 2950-2960 | Asymmetric CH₃ stretching mdpi.com |

Mass Spectrometry for Molecular Identification and Byproduct Analysis

Mass Spectrometry (MS) is a powerful analytical technique used for the molecular identification of compounds and the analysis of their byproducts. researchgate.netscribd.comhmdb.ca Electron Ionization Mass Spectrometry (EI-MS) is commonly employed to determine the molecular weight and fragmentation patterns of a compound. nasa.gov

For dimethylsilanol (C₂H₇OSi), the molecular weight is approximately 76.17 g/mol . researchgate.net Therefore, its molecular ion peak ([M]⁺) would be observed at m/z 76. Fragmentation patterns arise from the breakdown of the molecular ion into smaller, charged fragments, providing structural clues. readthedocs.iolibretexts.org While specific fragmentation data for dimethylsilanol is not extensively documented, typical fragmentation pathways for simple organosilicon compounds often involve the loss of methyl groups (CH₃, 15 Da) or hydroxyl groups (OH, 17 Da).

Expected fragmentation:

[M]⁺ at m/z 76: Molecular ion of dimethylsilanol.

[M-CH₃]⁺ at m/z 61: Loss of a methyl radical.

[M-OH]⁺ at m/z 59: Loss of a hydroxyl radical.

[M-CH₃-CH₃]⁺ or [M-2CH₃]⁺ at m/z 46: Loss of two methyl radicals.

[Si(CH₃)₂]⁺ at m/z 58: A common silicon-containing fragment.

Table 5: Expected Mass Spectrometry Fragments for Dimethylsilanol

| m/z Value | Proposed Fragment Ion | Description |

| 76 | [C₂H₇OSi]⁺ | Molecular ion |

| 61 | [CH₄OSi]⁺ or [C₂H₄OSi]⁺ | Loss of CH₃ |

| 59 | [C₂H₆Si]⁺ | Loss of OH |

| 58 | [Si(CH₃)₂]⁺ | Dimethylsilyl ion |

| 46 | [CH₃OSi]⁺ | Loss of 2xCH₃ (or other) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of crystalline materials. scribd.comrsc.orgdntb.gov.uascielo.org.mxnih.govresearchgate.net By analyzing the diffraction pattern produced when X-rays interact with a crystal, crystallographers can generate a precise picture of electron density, revealing atomic positions, bond lengths, bond angles, and crystallographic disorder. dntb.gov.uaresearchgate.net

The primary challenge in applying X-ray crystallography to dimethylsilanol lies in obtaining a suitable single crystal. Dimethylsilanol is known to be inherently unstable and prone to condensation reactions, forming oligomeric siloxanes (e.g., disiloxane, trisiloxane, and higher polymers) through the loss of water. nasa.gov This tendency makes the growth of large, high-quality single crystals of the monomeric dimethylsilanol very difficult.

If a suitable crystal of dimethylsilanol could be obtained, X-ray crystallography would provide:

Unit Cell Dimensions and Space Group: Information about the repeating unit of the crystal lattice and its symmetry. dntb.gov.ua

Atomic Coordinates: Precise positions of all atoms (carbon, hydrogen, oxygen, silicon) in three dimensions. dntb.gov.ua

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between bonds, offering insights into molecular geometry and bonding characteristics. dntb.gov.ua

Intermolecular Interactions: Details about hydrogen bonding networks (e.g., between Si-OH groups) or other weak interactions that dictate the solid-state packing.

Despite the challenges, X-ray crystallography remains the gold standard for solid-state structural elucidation, and its successful application to any silanol, or its stable derivatives, provides invaluable fundamental structural data.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a widely employed analytical technique that probes the electronic transitions within molecules upon absorption of electromagnetic radiation in the ultraviolet (200-400 nm) and visible (400-700 nm) regions of the spectrum. libretexts.orguu.nl The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to higher energy excited states. libretexts.orgshu.ac.uk These electronic transitions are typically categorized based on the types of orbitals involved: sigma (σ), pi (π), and non-bonding (n) electrons, transitioning to their corresponding antibonding orbitals (σ* or π*). shu.ac.uktanta.edu.eg Molecules or parts of molecules that absorb light strongly in the UV-Vis region are known as chromophores, often characterized by the presence of unsaturated groups or conjugated π systems. libretexts.orgtanta.edu.egmsu.edu

Electronic Structure and Expected Transitions in Dimethylsilanol

Dimethylsilanol, with the chemical formula (CH₃)₂Si(OH)₂, is a saturated organosilicon compound. Its molecular structure consists of silicon-carbon (Si-C), silicon-oxygen (Si-O), and oxygen-hydrogen (O-H) single bonds, along with lone pairs of electrons on the oxygen atoms. Unlike compounds with extensive conjugated π-systems or unsaturated bonds, dimethylsilanol does not possess conventional chromophores that absorb strongly in the typical UV-Vis range (200-700 nm). shu.ac.ukmsu.edu

For saturated compounds containing heteroatoms with lone pairs, such as oxygen in dimethylsilanol, the primary electronic transitions expected are:

n→σ* Transitions : These involve the excitation of non-bonding (lone pair) electrons on the oxygen atom to an antibonding sigma (σ) orbital. These transitions generally require less energy than σ→σ transitions and typically occur in the far-UV region, often between 150-250 nm. shu.ac.ukyoutube.com

σ→σ* Transitions : These involve the excitation of electrons from bonding sigma (σ) orbitals (e.g., Si-C, Si-O, O-H bonds) to antibonding sigma (σ*) orbitals. These transitions are high-energy processes and usually occur in the vacuum UV region, typically below 200 nm, and are generally not observed with standard UV-Vis spectrophotometers. shu.ac.ukmsu.eduyoutube.com

Due to the absence of π-electrons or extended conjugation, dimethylsilanol is not expected to exhibit significant absorption bands in the visible region or the conventional UV region (above 200 nm). The electronic transitions that do occur are primarily in the far-UV range, making detailed spectroscopic characterization in the standard UV-Vis window challenging for this simple, saturated molecule.

Detailed Research Findings and Data Considerations

While extensive detailed research findings specifically presenting UV-Vis absorption data tables for pure dimethylsilanol are not commonly reported in the conventional UV-Vis range (200-700 nm) due to its saturated nature, studies on more complex organosilicon compounds provide insights into the electronic effects of silyl (B83357) groups. For instance, silyl groups in conjugated systems can influence electronic transitions, often causing bathochromic (red) shifts due to σ-π or σ-π conjugation effects, which extend the conjugation and lower the energy gap between molecular orbitals. nih.govmdpi.comresearchgate.net However, these phenomena are typically observed when the silyl group is directly attached to or part of a chromophoric system, which is not the case for simple dimethylsilanol.

For a saturated compound like dimethylsilanol, any observed absorption in the accessible UV range would likely be weak and attributed to n→σ* transitions. The molar absorptivities (ε) for such transitions are generally low (e.g., 10-100 L mol⁻¹ cm⁻¹ for n→σ* transitions in some saturated compounds with heteroatoms). shu.ac.uk

Conceptual Data Table for Expected Electronic Transitions

Given the molecular structure of Dimethylsilanol, the following table outlines the expected types of electronic transitions and their general characteristics, based on principles of UV-Vis spectroscopy for saturated molecules with heteroatoms. It is important to note that specific λmax and ε values for dimethylsilanol are not widely reported in the conventional UV-Vis range due to its saturated nature.

| Transition Type | Electron Involved | Energy Requirement | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Notes |

| n→σ | Non-bonding (lone pair) on Oxygen | Moderate | 150 - 250 (Far-UV) | Low (10 - 100 L mol⁻¹ cm⁻¹) | Often observed for compounds with O, N, S atoms. |

| σ→σ | Bonding (Si-C, Si-O, O-H) | High | < 200 (Vacuum UV) | High | Requires very high energy, typically not observed with standard UV-Vis instruments. |

Catalytic Applications and Role of Dimethylsilanol in Catalysis

Dimethylsilanol as a Ligand in Catalytic Systems

Dimethylsilanols have emerged as valuable reagents for the facile construction of new carbon-carbon bonds, notably in palladium-catalyzed cross-coupling reactions, often referred to as Hiyama coupling . They function as nucleophilic partners in these reactions, facilitating the transfer of organic groups. For instance, (4-methoxyphenyl)dimethylsilanol (B1337787) acts as a useful silicon nucleophile in palladium-catalyzed cross-coupling reactions with various aryl halides to yield biaryl compounds chemicalbook.com.

Beyond their role as direct coupling partners, dimethylsilanol moieties can also be incorporated into more complex ligand structures for asymmetric catalysis. Research has explored novel chiral metal-chelating ligands featuring a silanol (B1196071) coordinating group and a peptide-like aminoamide scaffold chemrxiv.org. These silanol ligands have demonstrated catalytic properties in enantioselective copper-catalyzed N-H insertion reactions, leading to the synthesis of unnatural amino acid derivatives with high selectivity chemrxiv.org. While more sterically demanding silanol groups often enhance enantioselectivity, a less sterically hindered dimethylsilanol group (e.g., ligand L3g) has been observed to lead to a significant decrease in enantioselectivity in certain N-H insertion reactions chemrxiv.org. Importantly, these silanol ligands can be utilized in N-H insertion reactions without requiring a glovebox, while still maintaining high enantioselectivity chemrxiv.org. The silanol group acts as a novel coordinating site in these ligand designs, and they have also been employed as ancillary ligands in other metal-catalyzed transformations, including alkyne metathesis and palladium-catalyzed cross-coupling reactions chemrxiv.org.

Dimethylsilanol as an Intermediate in Catalytic Cycles

Dimethylsilanol can exist as an intermediate in various chemical processes, including the hydrolysis of siloxanes. For example, it is an intermediate hydrolysis product of 1,1,3,3-tetramethyldisiloxane (B107390) europa.eu. In solution, dimethylsilanol can undergo condensation reactions, particularly at high concentrations, to re-form the parent siloxane dimer europa.eu. This inherent reactivity and participation in equilibrium processes highlight its transient nature and potential involvement as a catalytic intermediate.

In the context of palladium-catalyzed cross-coupling, dimethylsilanol species can arise directly or indirectly within the catalytic cycle. For instance, the 2-pyridyl group in alkenyldimethylsilanes can serve as a precursor to the reactive silanol species, which then participates in cross-coupling reactions gelest.com. Furthermore, disiloxanes, such as divinyltetramethyldisiloxane, have been demonstrated to exist in equilibrium with their corresponding silanolate species under basic conditions, effectively acting as "masked silanols" that can be utilized as cross-coupling partners in fluoride-free conditions researchgate.netnih.gov. This interconversion underscores dimethylsilanol's role as a dynamic intermediate in such catalytic transformations.

Surface-Supported Catalysis Involving Dimethylsilanol Functionalization

The functionalization of surfaces with silanol groups, including dimethylsilanol, is a strategy employed to tune the catalytic properties of materials. In surface-supported catalysis, the careful selection and control of surface-coordinated species can significantly modulate catalytic performance researchgate.net. This involves tailoring ligand functionalization to ensure sufficient active sites and to influence charge transfer processes researchgate.net.

Activation Strategies for Dimethylsilanol in Catalytic Processes

The reactivity of dimethylsilanol in catalytic processes, particularly in cross-coupling reactions, is often enhanced through specific activation strategies. The two primary methods involve either fluoride (B91410) activation or basic activation, leading to the formation of a silanolate researchgate.net.

Fluoride activation is a well-established strategy to promote the reactivity of organosilicon compounds, including dimethylsilanols, in cross-coupling reactions. Fluoride activators, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly employed because of their strong affinity for silicon nih.gov. The presence of a fluorine ligand on the silicon atom helps to polarize and activate the Si-C bond, making the organic group more susceptible to transfer in the coupling reaction gelest.com.

For instance, alkenyl(dimethyl)silanols readily couple with aryl and alkenyl halides in the presence of a fluoride activator, yielding coupled adducts in high yields . While some dimethylsilanol moieties can cross-couple without fluoride promotion, other silyl (B83357) units, such as benzyldimethylsilyl, specifically require fluoride activation gelest.com. A potential drawback of fluoride promotion is the removal of fluoride-sensitive silyl protecting groups under the reaction conditions gelest.com.

An alternative and often advantageous strategy for activating dimethylsilanol in palladium-catalyzed cross-coupling reactions is basic activation, which leads to the in situ generation of a nucleophilic silanolate . This approach typically involves using strong bases such as potassium tert-butoxide (TMSOK), sodium hydride (NaH), or sodium tert-butoxide (NaOt-Bu) .

The formation of a sodium silanolate is a crucial step in these protocols, allowing the silanol to act as a potent nucleophile . Notably, sodium dimethylsilanolates can be isolated and stored, and their reactivity in cross-coupling reactions parallels that of silanolates generated in situ . A key benefit of performing cross-coupling under basic activation is the ability to conduct reactions in the presence of fluoride-sensitive silyl protecting groups, which would otherwise be incompatible with fluoride-promoted conditions . The dimethylsilanol moiety is known to couple readily under basic activation, even when other silyl substituents remain inert . Furthermore, disiloxanes can serve as masked silanols, existing in equilibrium with the corresponding silanolate species under basic conditions, thereby enabling fluoride-free cross-coupling reactions researchgate.netnih.gov.

Surface Chemistry and Interfacial Phenomena of Dimethylsilanol

Hydrogen Bonding in Dimethylsilanol Surface Interactions

The hydroxyl group of dimethylsilanol is a potent hydrogen bond donor and acceptor, a characteristic that is central to its behavior at interfaces. This capability allows dimethylsilanol molecules to interact with each other and with other materials that have hydrogen-bonding capabilities.

Research has shown that organosilanols, including dimethylsilanol, can engage in hydrogen bonding, which enhances their reactivity and utility in various applications. The self-assembly of cage siloxanes, for instance, can be directed by the hydrogen bonding of dimethylsilanol groups located at their corners, leading to the formation of ordered silica-based materials. dntb.gov.ua In these structures, dimethylsilanol groups can form both intra- and intermolecular hydrogen bonds, creating pillared, layered architectures. mdpi.com

The interaction of silanol (B1196071) groups with other molecules at surfaces has been a subject of detailed study. For example, quantum mechanical calculations on the interaction between water molecules and silanol groups on a silica (B1680970) surface revealed that the most stable conformation involves a water molecule forming two hydrogen bonds with two silanol groups. nih.gov This interaction leads to a redshift in the O-H stretching frequency of the silanol group, providing spectroscopic evidence of the hydrogen bond formation. nih.gov The strength of these interactions is significant, with binding energies that can be on the order of -48.82 kJ/mol. nih.gov

Furthermore, in polymer blends containing silanol groups, the interplay between the self-association of these groups and their hydrogen bonding with other polymers determines the resulting morphology. researchgate.net The propensity for dimethylsilanol to form strong hydrogen bonds is a key factor in the vertical orientation and surface enrichment of polymer blends. researchgate.net

A summary of key findings related to hydrogen bonding in dimethylsilanol surface interactions is presented in the table below.

| Interacting Species | Type of Interaction | Key Findings |

| Dimethylsilanol - Dimethylsilanol | Self-Association | Drives the self-assembly of cage siloxanes into ordered structures. dntb.gov.uamdpi.com |

| Dimethylsilanol - Water | Adsorption | Water molecules form strong hydrogen bonds with surface silanol groups. nih.gov |

| Dimethylsilanol - Polymers | Intermolecular Bonding | Influences the morphology and surface properties of polymer blends. researchgate.netresearchgate.net |

Surface Modification and Coating Applications

The reactivity of the silanol group in dimethylsilanol makes it a valuable component in surface modification and the formulation of coatings. It can be used to alter the surface properties of various substrates, enhancing characteristics such as durability, adhesion, and release properties.

In the realm of coatings, dimethylsilanol and its derivatives are utilized to improve the performance of protective layers. For example, 1,4-Phenylenebis(dimethylsilanol) is a key component in coatings, adhesives, and sealants, where it contributes to improved durability and resistance to environmental factors. myskinrecipes.com Silicone-based release coatings often incorporate polyorganosiloxanes with terminal dimethylsilanol groups. google.comgoogle.com These silanol groups are crucial for the curing process and for enhancing the adhesion of the coating to polymer film substrates, a process often referred to as anchorage. google.comgoogle.com